molecular formula C15H14O3 B1148788 2-[(2-METHYLBENZYL)OXY]BENZOIC ACID CAS No. 108476-90-0

2-[(2-METHYLBENZYL)OXY]BENZOIC ACID

Cat. No.: B1148788
CAS No.: 108476-90-0
M. Wt: 242.27
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Description

2-[(2-Methylbenzyl)oxy]benzoic acid is a substituted benzoic acid derivative with a (2-methylbenzyl)oxy group at the 2-position of the benzene ring. The target compound is likely synthesized via etherification or acylation reactions, analogous to methods described for structurally related benzoic acid derivatives .

Properties

CAS No.

108476-90-0

Molecular Formula

C15H14O3

Molecular Weight

242.27

Synonyms

2-[(2-METHYLBENZYL)OXY]BENZOIC ACID

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbenzyl)oxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzoic acid+2-Methylbenzyl chlorideK2CO3,DMF2-[(2-Methylbenzyl)oxy]benzoic acid\text{2-Hydroxybenzoic acid} + \text{2-Methylbenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Hydroxybenzoic acid+2-Methylbenzyl chlorideK2​CO3​,DMF​2-[(2-Methylbenzyl)oxy]benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 2-hydroxybenzoic acid and 2-methylbenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.

Major Products Formed

    Oxidation: 2-[(2-Carboxybenzyl)oxy]benzoic acid.

    Reduction: 2-[(2-Methylbenzyl)oxy]benzyl alcohol.

    Substitution: 2-Hydroxybenzoic acid and 2-methylbenzyl alcohol.

Scientific Research Applications

2-[(2-Methylbenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbenzyl)oxy]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(2-methylbenzyl)oxy]benzoic acid with structurally analogous benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Positional and Functional Group Isomers

3-[(2-Methylbenzyl)oxy]benzoic Acid (CAS: 926228-86-6)

  • Structure : Substituent at the 3-position of the benzoic acid core.
  • Molecular Formula : C₁₅H₁₄O₃.
  • Molar Mass : 242.27 g/mol.
  • Key Differences : Positional isomerism affects electronic distribution and intermolecular interactions. The 3-substituted isomer may exhibit altered solubility and crystallinity compared to the 2-substituted target compound .

2-Methoxybenzoic Acid (o-Anisic Acid)

  • Structure : Methoxy group at the 2-position.
  • Molecular Formula : C₈H₈O₃.
  • Molar Mass : 152.15 g/mol.
  • Key Differences : The smaller methoxy group reduces steric hindrance but introduces electron-donating effects, lowering acidity (predicted pKa ~4.1 vs. ~4.2 for benzoic acid). Applications include flavoring agents and pharmaceutical intermediates .

Alkoxy-Substituted Derivatives

2-Ethoxybenzoic Acid (CAS: 134-11-2) Structure: Ethoxy group at the 2-position. Molecular Formula: C₉H₁₀O₃. Molar Mass: 166.18 g/mol. Used as a pharmaceutical intermediate with precautions for skin/eye irritation .

o-Benzoylbenzoic Acid Structure: Benzoyl group at the 2-position. Applications: Widely used in synthesizing anthraquinones and as a photoinitiator. Classified as a skin/eye irritant (Category 2/2A) due to its reactive carbonyl group .

Heterocyclic and Complex Substituents

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid (CAS: 110284-78-1) Structure: Pyrimidinyloxy group at the 2-position. Molecular Formula: C₁₃H₁₂N₂O₅. Molar Mass: 276.25 g/mol. Used as a biochemical reagent .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid Structure: Ethoxy-oxoacetamido group at the 2-position. Molecular Formula: C₁₁H₁₁NO₅. Molar Mass: 237.21 g/mol. Crystallography: Exhibits planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, influencing solubility and stability .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Key Applications/Significance Reference ID
This compound C₁₅H₁₄O₃ 242.27 Bulky alkoxy Pharmaceutical intermediate (inferred)
3-[(2-Methylbenzyl)oxy]benzoic acid C₁₅H₁₄O₃ 242.27 Positional isomer Research chemical
2-Methoxybenzoic acid (o-Anisic acid) C₈H₈O₃ 152.15 Small alkoxy Flavoring agent, synthesis
2-Ethoxybenzoic acid C₉H₁₀O₃ 166.18 Ethoxy Pharmaceutical intermediate
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid C₁₃H₁₂N₂O₅ 276.25 Heterocyclic alkoxy Biochemical reagent
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Carboxamide-alkoxy Crystallography studies

Key Findings and Implications

  • Biological Activity : Heterocyclic substituents (e.g., pyrimidine) may confer antimicrobial or enzyme-inhibiting properties, as seen in related thiadiazole derivatives .
  • Safety : Alkoxy-substituted benzoic acids generally require handling precautions due to irritant properties (e.g., 3-[(2-methylbenzyl)oxy]benzoic acid , o-Benzoylbenzoic acid ).

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